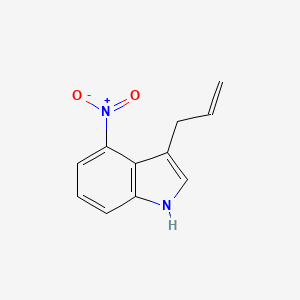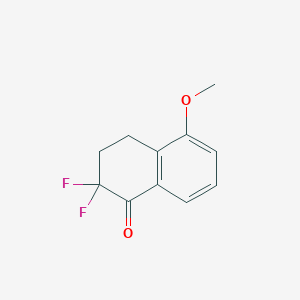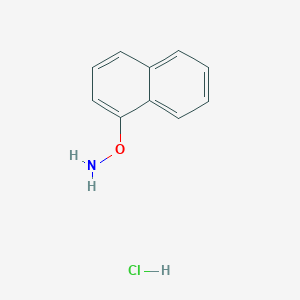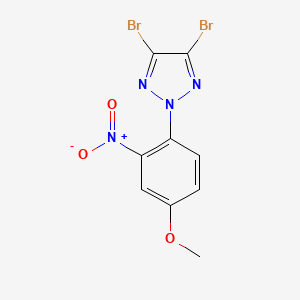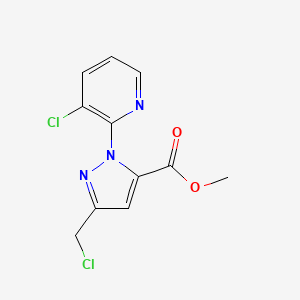![molecular formula C12H22N2O B13695396 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13695396.png)
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structure, which includes an oxetane ring and a diazaspiro undecane framework. Spirocyclic compounds are known for their rigidity and three-dimensional structure, making them valuable in various fields of chemistry and medicinal research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane typically involves the cyclization of 2,2-bis(bromomethyl) propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl) oxetan-3-yl methanol. This intermediate is then treated with various phenols to yield 3-(aryloxymethyl) oxetan-3-yl methanol, which can be further oxidized and reacted with benzyl alcohol containing diphenyl phosphoryl azide to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxetane ring and diazaspiro framework can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous sodium hydroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Phenols in the presence of mild bases like potassium carbonate in acetone.
Major Products
The major products formed from these reactions include various substituted oxetanes and diazaspiro derivatives, which can be further utilized in medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Biology: Investigated for its potential as a molecular probe due to its unique structure.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it binds to the protein and disrupts its function, which is essential for the survival of Mycobacterium tuberculosis . The compound’s unique structure allows it to fit into the active site of the protein, blocking its activity and leading to the bacterium’s death.
Comparación Con Compuestos Similares
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with different substituents.
3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Contains multiple oxetane rings and is used in different applications.
Uniqueness
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane is unique due to its combination of an oxetane ring and a diazaspiro framework, which imparts specific chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it a promising candidate for developing new antituberculosis drugs .
Propiedades
Fórmula molecular |
C12H22N2O |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
3-(oxetan-3-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22N2O/c1-5-13-6-2-12(1)3-7-14(8-4-12)11-9-15-10-11/h11,13H,1-10H2 |
Clave InChI |
ATLJMCBFLHBNOO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(CC2)C3COC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


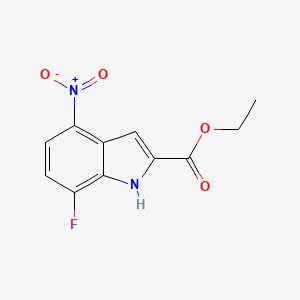
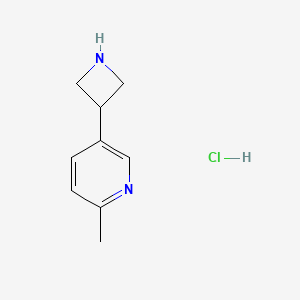
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
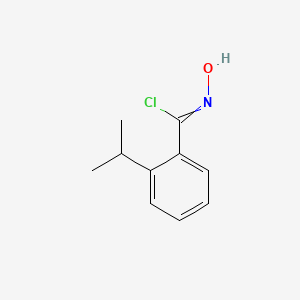
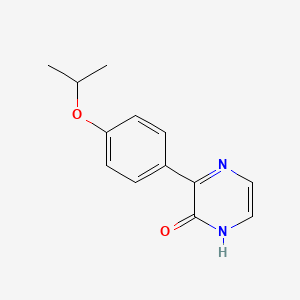
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)
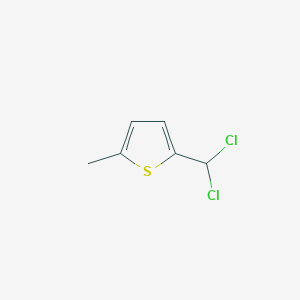
![3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione](/img/structure/B13695363.png)
![4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13695365.png)
